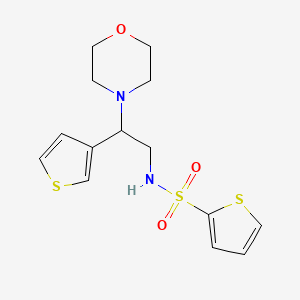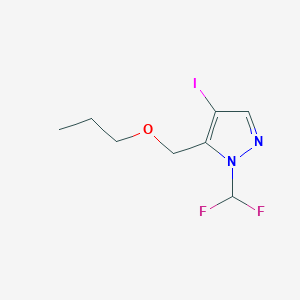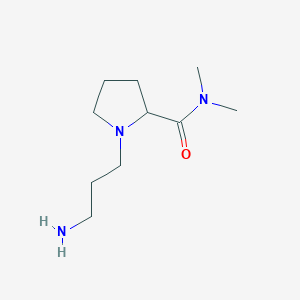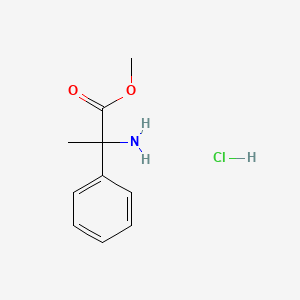![molecular formula C13H19N3O2S B2530382 [3-(2-アミノ-1,3-チアゾール-4-イル)ビシクロ[1.1.1]ペンタン-1-イル]カルバミン酸tert-ブチル CAS No. 1980054-40-7](/img/structure/B2530382.png)
[3-(2-アミノ-1,3-チアゾール-4-イル)ビシクロ[1.1.1]ペンタン-1-イル]カルバミン酸tert-ブチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[111]pent-1-yl]carbamate is a complex organic compound that features a tert-butyl group, a thiazole ring, and a bicyclo[111]pentane structure
科学的研究の応用
tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of new materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological processes involving thiazole-containing molecules.
準備方法
The synthesis of tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bicyclo[1.1.1]pentane moiety: This step often involves the use of specialized reagents and catalysts to form the strained bicyclic structure.
Attachment of the tert-butyl carbamate group: This is usually done through a carbamation reaction, where the tert-butyl group is introduced to the molecule.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
化学反応の分析
tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the bicyclo[1.1.1]pentane moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, while the bicyclo[1.1.1]pentane moiety provides a rigid framework that can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar compounds include other thiazole-containing molecules and bicyclo[1.1.1]pentane derivatives. Compared to these compounds, tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate is unique due to its combination of structural features, which can result in distinct chemical and biological properties. Some similar compounds are:
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Bicyclo[1.1.1]pentane derivatives: Often used in materials science for their unique mechanical properties.
This compound’s unique combination of a thiazole ring and a bicyclo[1.1.1]pentane structure makes it a valuable subject for further research and development.
特性
IUPAC Name |
tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-11(2,3)18-10(17)16-13-5-12(6-13,7-13)8-4-19-9(14)15-8/h4H,5-7H2,1-3H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZPFZXMPATULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2530300.png)
![4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2530303.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)

![2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2530312.png)

![4'-{[(2-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B2530314.png)

![6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2530316.png)

![(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2530318.png)
![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2530321.png)
